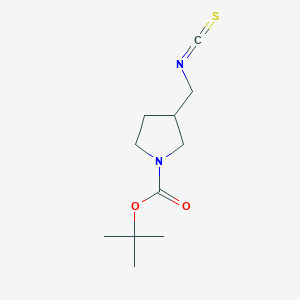![molecular formula C16H21Cl2N3O2 B13540090 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C16H19N3O2.2ClH and a molecular weight of 358.27 g/mol . This compound is known for its unique structure, which includes a furan ring, a piperazine ring, and a phenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step involves the reaction of the furan derivative with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with a phenyl derivative in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, forming new C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields a furanone derivative, while reduction of the carbonyl group results in a hydroxyl derivative.
Applications De Recherche Scientifique
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its potential use in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
1-[5-(4-Methylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride: This compound has a methyl group instead of a phenyl group, which can affect its chemical properties and biological activities.
1-[5-(4-Phenylpiperazine-1-carbonyl)thiophene-2-yl]methanaminedihydrochloride:
1-[5-(4-Phenylpiperazine-1-carbonyl)pyrrole-2-yl]methanaminedihydrochloride: This compound has a pyrrole ring instead of a furan ring, which can alter its chemical behavior and biological effects.
Propriétés
Formule moléculaire |
C16H21Cl2N3O2 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
[5-(aminomethyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C16H19N3O2.2ClH/c17-12-14-6-7-15(21-14)16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H |
Clé InChI |
ODZCQMYEUAGFFL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


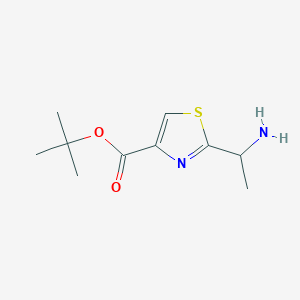
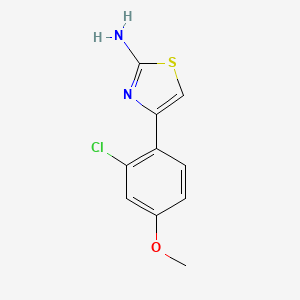
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)

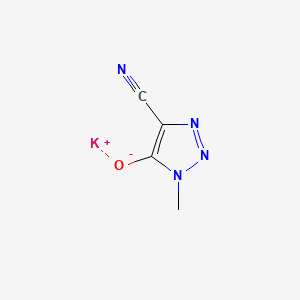
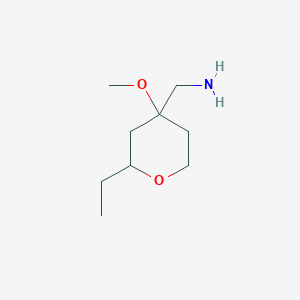

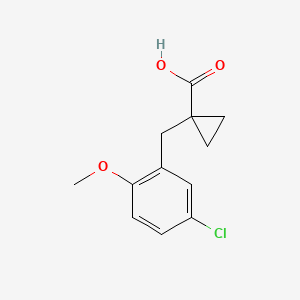
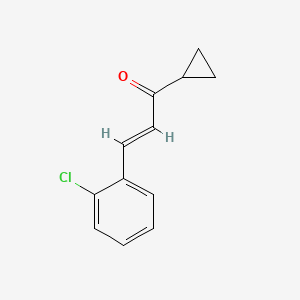

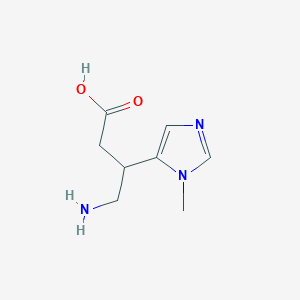
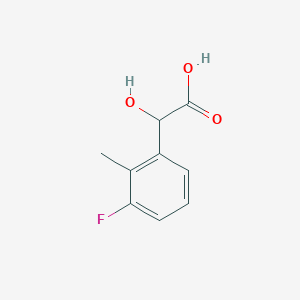
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
